molecular formula C11H6F4N2 B1391116 2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1214368-81-6

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1391116
CAS No.: 1214368-81-6
M. Wt: 242.17 g/mol
InChI Key: MEZIZDGBEKEMEQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine typically involves the fluorination of a pyridine derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced fluorination techniques may be employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.

    Reduction: Reduction reactions may target the fluorinated positions or the pyridine ring.

    Substitution: The fluorine and trifluoromethyl groups can be substituted under specific conditions, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.

Scientific Research Applications

2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 2-Fluoro-3-(pyridin-3-yl)pyridine
  • 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine
  • 2-Fluoro-5-(trifluoromethyl)pyridine

Uniqueness: 2-Fluoro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

2-fluoro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZIZDGBEKEMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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